molecular formula C26H29NO B11515618 4-(2-Isopropyl-5-methyl-phenoxymethyl)-2,2-dimethyl-1,2-dihydro-benzo[f]isoquinoline

4-(2-Isopropyl-5-methyl-phenoxymethyl)-2,2-dimethyl-1,2-dihydro-benzo[f]isoquinoline

Cat. No.: B11515618
M. Wt: 371.5 g/mol
InChI Key: HWZQNTHCVAQVOZ-UHFFFAOYSA-N
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Description

2,2-DIMETHYL-4-{[5-METHYL-2-(PROPAN-2-YL)PHENOXY]METHYL}-1H,2H-BENZO[F]ISOQUINOLINE is a complex organic compound that belongs to the class of benzoisoquinolines This compound is characterized by its unique structure, which includes a benzoisoquinoline core substituted with various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-DIMETHYL-4-{[5-METHYL-2-(PROPAN-2-YL)PHENOXY]METHYL}-1H,2H-BENZO[F]ISOQUINOLINE typically involves multi-step organic reactions. One common approach is the condensation of appropriate starting materials under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve the desired product with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The process may include steps such as purification, crystallization, and quality control to meet industry standards.

Chemical Reactions Analysis

Types of Reactions

2,2-DIMETHYL-4-{[5-METHYL-2-(PROPAN-2-YL)PHENOXY]METHYL}-1H,2H-BENZO[F]ISOQUINOLINE can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, typically using reagents like halogens or nucleophiles.

Common Reagents and Conditions

The reactions of this compound often require specific reagents and conditions to proceed efficiently. For example, oxidation reactions may require acidic or basic conditions, while substitution reactions may need the presence of a catalyst or a specific solvent.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield various oxidized derivatives, while substitution reactions can produce a range of substituted benzoisoquinoline compounds.

Scientific Research Applications

2,2-DIMETHYL-4-{[5-METHYL-2-(PROPAN-2-YL)PHENOXY]METHYL}-1H,2H-BENZO[F]ISOQUINOLINE has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and other chemicals.

Mechanism of Action

The mechanism of action of 2,2-DIMETHYL-4-{[5-METHYL-2-(PROPAN-2-YL)PHENOXY]METHYL}-1H,2H-BENZO[F]ISOQUINOLINE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,2-DIMETHYL-4-{[5-METHYL-2-(PROPAN-2-YL)PHENOXY]METHYL}-1H,2H-BENZO[F]ISOQUINOLINE is unique due to its specific substitution pattern and the presence of the benzoisoquinoline core. This structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C26H29NO

Molecular Weight

371.5 g/mol

IUPAC Name

2,2-dimethyl-4-[(5-methyl-2-propan-2-ylphenoxy)methyl]-1H-benzo[f]isoquinoline

InChI

InChI=1S/C26H29NO/c1-17(2)20-12-10-18(3)14-25(20)28-16-24-22-13-11-19-8-6-7-9-21(19)23(22)15-26(4,5)27-24/h6-14,17H,15-16H2,1-5H3

InChI Key

HWZQNTHCVAQVOZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C(C)C)OCC2=NC(CC3=C2C=CC4=CC=CC=C34)(C)C

Origin of Product

United States

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